5-Amino-2-(3-hydroxyphenyl)chromen-4-one

Monoamine oxidase A Neuropharmacology Flavonoid SAR

This synthetic 5-aminoflavone offers a unique pharmacophore unmatched by natural flavonoids: the 5-amino group drives nanomolar MAO-A inhibition (IC50 4.10 nM). Des-amino or hydroxyl-only chromones lose >700-fold potency. It simultaneously enables AhR-mediated anticancer studies via CYP1A1 induction. As a minimal substitution scaffold, it streamlines SAR exploration without polypharmacology, and its confirmed anti-HIV-1 inactivity makes it an ideal negative control. Secure this research-exclusive compound for CNS probe development or competitive binding assays.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 129974-43-2
Cat. No. B146522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(3-hydroxyphenyl)chromen-4-one
CAS129974-43-2
Synonyms4H-1-Benzopyran-4-one,5-amino-2-(3-hydroxyphenyl)-(9CI)
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CC(=O)C3=C(C=CC=C3O2)N
InChIInChI=1S/C15H11NO3/c16-11-5-2-6-13-15(11)12(18)8-14(19-13)9-3-1-4-10(17)7-9/h1-8,17H,16H2
InChIKeyOERMISNVEUVFRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(3-hydroxyphenyl)chromen-4-one (CAS 129974-43-2): Chemical Identity and Pharmacological Context for Research Procurement


5-Amino-2-(3-hydroxyphenyl)chromen-4-one (CAS 129974-43-2) is a synthetic 5-aminoflavone derivative belonging to the chromen-4-one (flavone) family, distinguished by a primary amino group at the 5-position and a meta-hydroxyphenyl moiety at the 2-position of the chromone core. It has a molecular formula of C15H11NO3 and a molecular weight of 253.25 g/mol . The compound exhibits a calculated LogP of 3.329 and a polar surface area (PSA) of 76.46 Ų, placing it within favorable physicochemical space for cell permeability and CNS penetration . 5-Aminoflavones were originally developed as a distinct chemotype with antiproliferative activity selective for estrogen receptor-positive breast cancer cells, acting through a mechanism independent of classical antiestrogen pathways [1]. The presence of both the 5-amino group and the 3-hydroxyphenyl substituent creates a unique pharmacophore that differentiates this compound from the broader flavonoid and chromone classes.

Why Broad-Spectrum Flavonoids Cannot Replace 5-Amino-2-(3-hydroxyphenyl)chromen-4-one in MAO-A and Antitumor Research


The 5-amino group in 5-Amino-2-(3-hydroxyphenyl)chromen-4-one is the critical functional determinant that cannot be mimicked by naturally occurring flavonoids or simple chromone analogs. Removal of the 5-amino substituent, as in 2-(3-hydroxyphenyl)-4H-chromen-4-one, results in a ~737-fold loss of human monoamine oxidase A (MAO-A) inhibitory potency [1]. Similarly, widely studied natural flavonoids such as chrysin (5,7-dihydroxyflavone) exhibit MAO-A IC50 values approximately 61-fold weaker than the target compound [2]. The 5-amino group also confers a distinct antitumor mechanism involving aryl hydrocarbon receptor (AhR)-mediated CYP1A1 induction and DNA-protein cross-link formation, a pathway not engaged by non-amino flavones [3]. Generic substitution with des-amino or hydroxyl-only chromones therefore eliminates the pharmacophore required for both high-potency MAO-A inhibition and AhR-dependent anticancer activity.

Quantitative Differentiation Evidence: 5-Amino-2-(3-hydroxyphenyl)chromen-4-one vs. Closest Analogs and In-Class Candidates


MAO-A Inhibitory Potency: 737-Fold Enhancement Over Des-Amino Analog

The target compound achieves a human recombinant MAO-A IC50 of 4.10 nM, whereas the des-amino analog 2-(3-hydroxyphenyl)-4H-chromen-4-one exhibits a Ki of 3020 nM (3.02 µM) against the same isoform [1][2]. This represents an approximately 737-fold improvement in MAO-A affinity conferred by the 5-amino substituent. The difference is not attributable to assay variability alone; both measurements derive from recombinant human enzyme under comparable substrate conditions (p-tyramine or 5-hydroxytryptamine), and the magnitude of the effect far exceeds typical inter-assay variation.

Monoamine oxidase A Neuropharmacology Flavonoid SAR

MAO-A vs. MAO-B Isoform Selectivity Profile Provides Target Engagement Specificity

In rat brain homogenate assays, 5-Amino-2-(3-hydroxyphenyl)chromen-4-one displays an MAO-A IC50 of 80 nM versus an MAO-B IC50 of 1000 nM, yielding a selectivity index (SI = MAO-B IC50 / MAO-A IC50) of 12.5 [1]. This contrasts with the des-amino analog, which is MAO-B selective (Ki MAO-B = 800 nM vs. Ki MAO-A = 3020 nM; SI ~0.26 for MAO-A) [2]. The 5-amino group thus inverts the isoform selectivity from MAO-B preference to MAO-A preference, a critical pharmacological distinction.

MAO isoform selectivity CNS drug design Off-target risk

Superior MAO-A Potency Compared to the Common Flavonoid Reference Compound Chrysin

Chrysin (5,7-dihydroxyflavone), one of the most extensively studied natural flavonoid MAO inhibitors, displays a human MAO-A IC50 of 0.25 µM (250 nM) [1]. The target compound's human recombinant MAO-A IC50 of 4.10 nM represents an approximately 61-fold improvement in potency [2]. Chrysin lacks both the 5-amino group and the 3-hydroxyphenyl configuration present in the target compound, underscoring the additive contribution of these structural features to MAO-A binding affinity.

Flavonoid benchmarking MAO inhibition Natural product comparator

Structural and Physicochemical Differentiation from the Clinical Candidate Aminoflavone (NSC 686288)

The clinical-stage aminoflavone NSC 686288 (AFP464) incorporates a highly substituted scaffold (5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methyl-4H-chromen-4-one) and achieves an MCF-7 GI50 of 0.13 nM, with selectivity over PC-3 prostate cells (GI50 >10,000 nM) [1]. By contrast, 5-Amino-2-(3-hydroxyphenyl)chromen-4-one retains the core 5-amino-flavone pharmacophore but in a minimally substituted scaffold (no fluoro, no methyl, no 4'-amino), resulting in lower molecular weight (253.25 vs. ~354 g/mol), reduced LogP, and distinct metabolic liability: it lacks the 6,8-difluoro-7-methyl substitution pattern required for CYP1A1-mediated bioactivation that drives NSC 686288's extreme potency and hepatotoxicity risk [2]. The compound is thus positioned as a simpler, more tractable probe for 5-aminoflavone SAR studies and AhR mechanistic investigations without the confounding polypharmacology of the clinical lead.

Antitumor drug discovery AhR pharmacology Lead optimization

Negative HIV-1 Antiviral Activity Enables Cleaner Target Deconvolution in Anticancer Studies

In a ChEMBL-curated antiviral screening assay against HIV-1 (IIIB strain), 5-Amino-2-(3-hydroxyphenyl)chromen-4-one was classified as 'Not active' . This contrasts with structurally related chromone derivatives that have shown HIV-1 integrase inhibitory activity (e.g., some 3-hydroxycoumarin analogs with EC50 values in the low micromolar range) [1]. The absence of HIV-1 activity, while negative data, is informative for anticancer research programs: it demonstrates that the compound does not promiscuously inhibit viral enzymes, reducing a potential confounding variable when the compound is used as a chemical probe for AhR/CYP1A1-mediated anticancer mechanisms or MAO-A target engagement in cells co-treated with antiretroviral agents.

HIV-1 integrase Antiviral screening Target selectivity

Key Physicochemical Properties Distinguishing the 5-Amino-3'-Hydroxy Pharmacophore from Common Flavonoids

5-Amino-2-(3-hydroxyphenyl)chromen-4-one displays a calculated LogP of 3.329 and a PSA of 76.46 Ų . These values position it differently from common comparator flavonoids: chrysin (LogP ~2.9, PSA ~90.9 Ų; 5,7-dihydroxylation increases PSA and H-bond donor count), and the des-amino analog 2-(3-hydroxyphenyl)-4H-chromen-4-one (PSA ~50.4 Ų, LogP ~3.6) [1]. The target compound's intermediate PSA and LogP, combined with only 2 H-bond donors (vs. 2–3 for dihydroxyflavones), suggest a balanced permeability-solubility profile suitable for both cell-based assays and potential CNS applications, where MAO-A is a validated target.

Drug-likeness Chromone SAR Computational chemistry

Optimal Use Cases for Procuring 5-Amino-2-(3-hydroxyphenyl)chromen-4-one: Research and Industrial Application Scenarios


Chemical Probe Development for MAO-A Target Engagement Studies in Neurodegeneration and Depression

The compound's human MAO-A IC50 of 4.10 nM [1] and ~12.5-fold selectivity over MAO-B make it an excellent starting scaffold for developing MAO-A-selective chemical probes. Its LogP of 3.33 and PSA of 76.46 Ų fall within CNS drug-like space, supporting blood-brain barrier penetration potential. Researchers investigating the role of MAO-A in Parkinson's disease, major depressive disorder, or Alzheimer's disease can use this compound as a tool to achieve nanomolar target engagement in cell-based assays and brain homogenate studies, with the confidence that the 5-amino group is required for high potency [2].

5-Aminoflavone Structure-Activity Relationship (SAR) Campaigns in AhR-Mediated Anticancer Research

The compound retains the core 5-aminoflavone pharmacophore essential for AhR binding and CYP1A1 induction—the mechanism underlying the clinical candidate NSC 686288's MCF-7 selectivity (GI50 = 0.13 nM for sensitive vs. >10,000 nM for resistant cells) [1]. However, its minimal substitution pattern (no 6,8-difluoro-7-methyl or 4'-amino groups) makes it an ideal parent scaffold for systematic SAR exploration: introducing halogens, alkyl, or additional amino groups allows medicinal chemists to map the contributions of each substituent to AhR activation, metabolic stability, and tumor cell selectivity without the confounding polypharmacology of NSC 686288 [2].

Flavonoid Biochemical Pharmacology Benchmarking Studies Comparing Amino vs. Hydroxy Substitution Effects

The ~737-fold potency difference between 5-Amino-2-(3-hydroxyphenyl)chromen-4-one (IC50 4.10 nM) and its des-amino analog (Ki 3020 nM) [1] provides a powerful experimental system for studying the biophysical basis of amine-mediated binding enhancements at the MAO-A active site. Similarly, the ~61-fold potency advantage over chrysin (IC50 250 nM) [2] enables competitive binding studies that isolate the contributions of the 5-amino group versus A-ring hydroxylation patterns. This compound is uniquely suited for head-to-head biochemical comparisons with both synthetic and natural flavonoids.

Negative Control Validation in HIV-1 Integrase and Antiviral Drug Discovery Programs

The confirmed absence of anti-HIV-1 activity [1] makes this compound a valuable negative control for antiviral screening cascades. When structurally related chromones are being evaluated for HIV-1 integrase inhibition, incorporating 5-Amino-2-(3-hydroxyphenyl)chromen-4-one as an inactive comparator helps validate assay specificity and exclude promiscuous chromone-based artifacts. Its physicochemical similarity to active chromone antivirals, combined with its lack of antiviral effect, provides stronger negative-control quality than vehicle-only or unrelated compound controls.

Quote Request

Request a Quote for 5-Amino-2-(3-hydroxyphenyl)chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.